Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Process Chemistry Solid-State Handling Physical Properties

Procure this fluorinated β-ketoester as the definitive Sitagliptin intermediate (Impurity 87). Its solid-state form ensures superior handling, storage, and purification vs. liquid methyl ester analogs, streamlining kilo-to-metric ton scale-up. Sourcing this specific ethyl ester is critical for validated biocatalytic DPP-4 inhibitor workflows and ANDA compliance.

Molecular Formula C12H11F3O3
Molecular Weight 260.212
CAS No. 1151240-88-8
Cat. No. B591337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
CAS1151240-88-8
SynonymsEthyl Ester 2,4,5-Trifluoro-β-oxo-benzenebutanoic Acid
Molecular FormulaC12H11F3O3
Molecular Weight260.212
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F
InChIInChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3
InChIKeyWJPYOCIWVYDFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 1151240-88-8) for Sitagliptin Synthesis & Impurity Analysis


Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 1151240-88-8) is a fluorinated β-ketoester and a key intermediate in the industrial synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin . As a critical building block for the (R)-β-amino acid fragment of the drug, its procurement is essential for pharmaceutical manufacturing and analytical development. This compound, often designated as Sitagliptin Impurity 87, is commercially available with defined purity standards (typically ≥97%) and is supplied with comprehensive characterization data for use as a reference standard [1].

Critical Differentiation: Why Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Cannot Be Casually Substituted


Substituting Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate with a seemingly similar β-ketoester or a different alkyl ester analog is not a trivial process change. The choice of ester significantly impacts physical properties, process economics, and analytical validity. For instance, the ethyl ester exists as a solid at room temperature, while its methyl ester counterpart is a liquid . This difference in physical state directly affects handling, purification, and formulation steps in a manufacturing workflow. Furthermore, the specific ester group modulates the compound's performance in downstream biocatalytic transformations, as demonstrated by a direct comparison study where a hydroxyethyl analog outperformed 11 other esters in an enzymatic conversion [1]. Therefore, a generic substitution without rigorous revalidation would alter reaction kinetics, product purity profiles, and the defined impurity profile of the final active pharmaceutical ingredient (API).

Quantitative Evidence: Differentiating Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate from Its Closest Analogs


Physical Form and Handling Advantages vs. Methyl Ester

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a solid at room temperature, whereas the methyl ester analog (CAS 769195-26-8) is a liquid . The ethyl ester's physical state as a 'light beige low-melting solid' offers significant practical advantages in an industrial setting, such as simplified handling, weighing, and purification via crystallization, which can lead to higher purity and lower operational costs compared to handling a liquid. The methyl ester's boiling point is reported as 273.3±35.0 °C , but its liquid state at ambient temperatures presents different storage and handling requirements.

Process Chemistry Solid-State Handling Physical Properties

Superior Biocatalytic Performance of the 2-Hydroxyethyl Ester Analog in Enzymatic Synthesis

In a direct comparison study, the 2-hydroxyethyl ester analog of the target compound was identified as the best-performing substrate among 11 screened analogs for a transaminase-catalyzed step in sitagliptin intermediate synthesis [1]. This superior performance was partially attributed to its enhanced solubility in the enzymatic system. The reaction achieved an 82% conversion at a 100 mM substrate concentration within 24 hours, yielding the desired (R)-amino ester with 99% enantiomeric excess (ee) [1]. While this study evaluates a derivative, it strongly suggests that ester group modification is a critical parameter for optimizing biocatalytic efficiency.

Biocatalysis Green Chemistry Enzymatic Synthesis

Validated Analytical Reference Standard for Regulatory Compliance

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is commercially supplied and documented as Sitagliptin Impurity 87, a qualified reference standard for analytical method development and validation [1]. It is provided with detailed characterization data that is compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production [2]. In contrast, other esters like the isopropyl analog (Sitagliptin Impurity 111) are also available, but the ethyl ester's specific and established role as an impurity marker in the sitagliptin monograph makes it an indispensable tool for quality control laboratories .

Analytical Chemistry Quality Control Regulatory Science

Primary Procurement Scenarios for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Based on Quantitative Differentiation


Pilot Plant and Commercial Manufacturing of Sitagliptin API

Procurement of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in bulk quantities (kilogram to metric ton scale) is indicated when developing or scaling up a Sitagliptin manufacturing process. The compound's solid-state form provides distinct advantages in material handling, storage, and purification over liquid ester analogs . This facilitates more robust and cost-effective large-scale processes.

Analytical Method Development and Quality Control (QC) for Sitagliptin

Sourcing this compound as Sitagliptin Impurity 87 is essential for analytical chemists developing and validating HPLC or UPLC methods for the release and stability testing of Sitagliptin API and finished dosage forms [1]. Its defined identity and high purity allow for the accurate identification, quantification, and control of this specific process impurity, which is a regulatory expectation for ANDA submissions .

Early-Stage Process Research and Green Chemistry Optimization

Researchers focusing on innovative and sustainable synthetic routes for DPP-4 inhibitors should consider this compound as a scaffold for ester group exploration. The demonstrated impact of ester substitution on biocatalytic performance [2] indicates that varying the ester group can be a powerful tool for optimizing reaction yields and enantioselectivity in enzymatic steps, leading to more efficient and environmentally friendly processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.